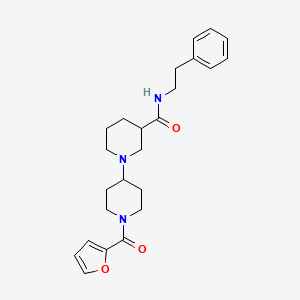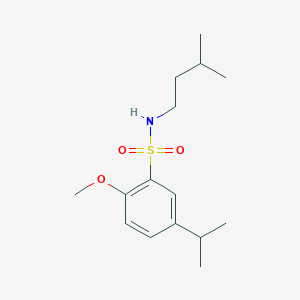
1'-(2-furoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(2-furoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as FEPC, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. FEPC is a synthetic compound that belongs to the class of piperidine derivatives.
Mécanisme D'action
The mechanism of action of 1'-(2-furoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. This compound also modulates the activity of proteins involved in inflammation and cell death pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurological disorders. Additionally, this compound has been found to improve mitochondrial function and increase the levels of antioxidants in the brain. This compound has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1'-(2-furoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its stability and ease of synthesis. This compound can be synthesized in large quantities and stored for long periods without significant degradation. However, one limitation is that this compound has only been studied in animal models, and more research is needed to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for research on 1'-(2-furoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as cancer and diabetes. Further research is also needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
1'-(2-furoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with furoyl chloride and phenethylamine. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane. The resulting product is then purified through a series of techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1'-(2-furoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
1-[1-(furan-2-carbonyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c28-23(25-13-10-19-6-2-1-3-7-19)20-8-4-14-27(18-20)21-11-15-26(16-12-21)24(29)22-9-5-17-30-22/h1-3,5-7,9,17,20-21H,4,8,10-16,18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVJAGOXRZJNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CO3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-5-methyl-7-(4-methyl-1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6025380.png)

![7-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6025393.png)
![7-(4-benzyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6025395.png)
![ethyl 3-{[(4-biphenylylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6025401.png)
![7-(2-methoxyethyl)-2-[(3-methyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6025408.png)

![3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6025427.png)
![methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate](/img/structure/B6025434.png)

![2-{[(4-methoxybenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6025441.png)


![N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-fluorobenzamide hydrochloride](/img/structure/B6025474.png)